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Compound of Interest

Compound Name: Triethylammonium iodide

Cat. No.: B8681709 Get Quote

An In-depth Technical Guide on the Crystal Structure Analysis of Triethylammonium Iodide

This technical guide provides a comprehensive overview of the crystal structure of

triethylammonium iodide (C₆H₁₆N⁺·I⁻), a compound of interest in chemical synthesis and

material science. The information presented herein is intended for researchers, scientists, and

professionals in drug development seeking a detailed understanding of its solid-state

architecture. This document summarizes key crystallographic data, outlines experimental

methodologies, and visualizes the structural analysis workflow and intermolecular interactions.

Crystallographic Data
The crystal structure of triethylammonium iodide has been determined with precision at low

temperatures. The compound crystallizes in the hexagonal system, and its crystallographic

parameters have been refined from single-crystal X-ray diffraction data.[1][2]

Table 1: Crystallographic Data for Triethylammonium Iodide[1]
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Parameter Value

Chemical Formula C₆H₁₆N⁺·I⁻

Molar Mass (Mᵣ) 229.10 g/mol

Crystal System Hexagonal

Space Group P6₃mc

a 8.6555 (11) Å

c 7.8351 (9) Å

Unit Cell Volume (V) 508.35 (11) Å³

Molecules per Unit Cell (Z) 2

Calculated Density (Dₓ) 1.497 Mg m⁻³

Radiation Mo Kα

Temperature (T) 173 (2) K

Experimental Protocols
The determination of the crystal structure of triethylammonium iodide involves two primary

stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray

diffraction.

Synthesis of Triethylammonium Iodide Crystals
A reported method for obtaining colorless, needle-like single crystals of triethylammonium
iodide is through a reaction involving di-tert-butylphenylsilane and iodine in the presence of

triethylamine.[1][2]

Reactants and Solvent:

Di-tert-butylphenylsilane (tBu₂PhSiH)

Iodine (I₂)
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Triethylamine (NEt₃)

Dichloromethane (CH₂Cl₂) as the solvent.

Procedure:

A solution of di-tert-butylphenylsilane and iodine in dichloromethane is prepared.

Triethylamine is added to this solution while stirring at a controlled temperature of 273 K.

Colorless crystals of triethylammonium iodide are grown from the resulting reaction

solution at room temperature.[1][2]

Single-Crystal X-ray Diffraction Analysis
The crystallographic data presented in this guide were obtained through a detailed single-

crystal X-ray diffraction experiment.

Instrumentation: A Stoe IPDS-II two-circle diffractometer was utilized for data collection.[1]

Data Collection:

ω scans were performed to collect the diffraction data.[1]

A total of 5945 reflections were measured, resulting in 464 independent reflections.[1]

The data were collected at a low temperature of 173 (2) K to minimize thermal vibrations

and obtain a more precise structure.[1]

Data Refinement:

An absorption correction was applied using a multi-scan method (MULABS).[1]

The structure was refined against F² for all reflections.[1]

The H atom bonded to the nitrogen was refined isotropically.[2]

It was noted that the methylene groups are disordered over two equally occupied

positions.[1][2]
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Structural Features and Interactions
The crystal structure of triethylammonium iodide reveals specific ionic and intermolecular

interactions that define its three-dimensional arrangement.

A key feature of the crystal structure is the hydrogen bond formed between the

triethylammonium cation and the iodide anion. The anion and the cation are located on special

positions of site symmetry 3m.[1][2] This results in only a sixth of an ion pair being present in

the asymmetric unit.[1][2] The primary interaction connecting these ions is an N—H⋯I

hydrogen bond.[1][2]

Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis

and the key intermolecular interactions within the triethylammonium iodide crystal.
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Caption: Experimental workflow for the crystal structure analysis of triethylammonium iodide.
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Caption: Ionic interaction in triethylammonium iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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